2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
CAS No. |
1226443-26-0 |
|---|---|
Molecular Formula |
C25H26N4OS |
Molecular Weight |
430.57 |
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H26N4OS/c1-16-5-8-19(9-6-16)20-15-31-23-22(20)26-25(27-24(23)30)29-12-10-28(11-13-29)21-14-17(2)4-7-18(21)3/h4-9,14-15H,10-13H2,1-3H3,(H,26,27,30) |
InChI Key |
OOWXBJXSFYPTGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C25H26N4OS and a molecular weight of approximately 430.57 g/mol. This compound belongs to a class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which are known for their diverse biological activities. The structural features of this compound, including the piperazine ring and various aromatic substituents, contribute to its potential pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C25H26N4OS |
| Molecular Weight | 430.57 g/mol |
| IUPAC Name | 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
| CAS Number | 1226443-26-0 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antibacterial and antimycobacterial activity. Research indicates that derivatives containing a thienopyrimidinone core exhibit potent effects against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis .
- Antitumor Properties : Some studies suggest that thieno[3,2-d]pyrimidin derivatives possess antitumor activity. The presence of specific functional groups in the structure may enhance their efficacy against various cancer cell lines .
- Neuroprotective Effects : The piperazine moiety is associated with neuroprotective properties and has been included in compounds aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets through receptor modulation or enzyme inhibition. For instance:
- Antibacterial Mechanism : The compound may inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial apoptosis .
- Antitumor Mechanism : It might induce apoptosis in cancer cells through pathways involving cell cycle arrest and programmed cell death .
Case Studies
Several studies have reported on the biological efficacy of similar compounds:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various thieno[3,2-d]pyrimidin derivatives against Escherichia coli and Staphylococcus aureus, finding that certain derivatives exhibited low minimum inhibitory concentrations (MICs) indicative of strong antibacterial activity .
- Neuroprotective Research : Research into piperazine-containing compounds revealed their potential in modulating neuroprotective pathways, suggesting that modifications to the piperazine ring could enhance efficacy against neurodegenerative conditions .
Comparative Analysis
A comparison with related compounds highlights the unique properties of this compound:
| Compound Name | Key Features |
|---|---|
| 1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine | Antiviral activity |
| 2-amino-6-phenyldihydropyrido[3,2-d]pyrimidin-4-one | Antitumor properties |
| 1-[6-(methylthio)-1H-pyrazolo[3,4-b]quinolin-5-yloxy]-N,N-diethylmethanamine | Neuroprotective effects |
Scientific Research Applications
The biological activities associated with this compound have been explored in various studies:
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidin compounds exhibit significant antibacterial and antimycobacterial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis. For instance, one study highlighted the antimicrobial effects of similar compounds against Escherichia coli and Staphylococcus aureus, indicating low minimum inhibitory concentrations (MICs) that suggest strong antibacterial efficacy .
Antitumor Properties
Thieno[3,2-d]pyrimidin derivatives have been reported to possess antitumor activity. The structural features of this compound may enhance its efficacy against various cancer cell lines. Mechanisms proposed include induction of apoptosis in cancer cells through pathways involving cell cycle arrest and programmed cell death .
Neuroprotective Effects
The piperazine moiety in this compound is associated with neuroprotective properties. Research into piperazine-containing compounds has suggested their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Modifications to the piperazine ring could enhance efficacy against these conditions .
Case Studies
Several studies have documented the biological efficacy of compounds similar to 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one:
- Study on Antimicrobial Activity : A study evaluated various thieno[3,2-d]pyrimidin derivatives against Escherichia coli and Staphylococcus aureus, finding that certain derivatives exhibited low MICs indicative of strong antibacterial activity .
- Neuroprotective Research : Research into piperazine-containing compounds revealed their potential in modulating neuroprotective pathways, suggesting that modifications to the piperazine ring could enhance efficacy against neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison with key analogs:
Substituent Variations and Physicochemical Properties
Key Observations :
- Steric Effects : The 2,5-dimethylphenyl group on the piperazine (target) introduces bulkier substituents compared to benzyl (CAS 1226429-03-3), which could influence receptor-binding pocket interactions.
- Electron Effects : The electron-donating methyl groups in the target compound contrast with the electron-withdrawing chlorine in CAS 1226429-03-3, altering electronic distribution and hydrogen-bonding capacity.
Research Findings and Implications
Structure-Activity Relationship (SAR) Trends
- Piperazine Substituents : Aromatic groups (e.g., 2,5-dimethylphenyl, benzyl) enhance affinity for hydrophobic binding pockets in biological targets.
- 7-Position Modifications : Electron-donating groups (e.g., methyl) may improve metabolic stability compared to halogens (e.g., chlorine).
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Studies
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core Cyclization | DMF + AcOH | 120 (microwave) | None | 65–75 | |
| Piperazine Coupling | DMSO | 90 | K2CO3 | 50–60 | |
| Final Purification | Ethyl Acetate | Ambient | Silica Gel | >95 |
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- X-ray Crystallography : Resolve the 3D structure by growing single crystals in ethanol/water (1:1) at 4°C. Compare bond lengths/angles with DFT-optimized models .
- NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d6) to verify substituent positions. Key signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine CH2 groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C26H25N4OS) with <2 ppm error .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., cisplatin) and calculate IC50 values .
- Enzyme Inhibition : Test against phosphodiesterases (PDEs) using fluorescent cAMP/cGMP analogs. Use 10 µM IBMX as a reference inhibitor .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl instead of 4-methylphenyl) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with targets like PDE5 or kinase domains. Validate with mutagenesis studies .
- Data Correlation : Plot logP (calculated via ChemDraw) against IC50 values to identify hydrophobicity-activity trends .
Advanced: What experimental design principles apply to in vivo toxicity studies?
Answer:
- Randomized Block Design : Use 4–6 animal cohorts (e.g., Sprague-Dawley rats) with split-plot arrangements for dose-response variables (e.g., 10, 50, 100 mg/kg) .
- Endpoint Selection : Include histopathology (liver/kidney sections), serum biomarkers (ALT, creatinine), and behavioral assessments .
- Statistical Power : Apply ANOVA with post-hoc Tukey tests (α=0.05) and ensure n ≥ 8 per group to detect ≥20% effect size .
Advanced: How can environmental fate studies be structured for this compound?
Answer:
- Degradation Pathways : Conduct photolysis (UV-Vis light, 254 nm) and hydrolysis (pH 4–9 buffers) experiments. Monitor degradation products via LC-MS/MS .
- Bioaccumulation : Use OECD 305 guidelines with Daphnia magna. Measure bioconcentration factors (BCF) after 14-day exposure .
- Ecotoxicology : Test algal growth inhibition (OECD 201) and zebrafish embryo toxicity (FET assay) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models. Adjust for variables like cell passage number or assay plate batch effects .
- Dose-Response Reassessment : Re-test conflicting compounds under standardized conditions (e.g., 10% FBS in DMEM, 5% CO2) .
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
